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molecular formula C8H7FO2 B1294895 5'-Fluoro-2'-hydroxyacetophenone CAS No. 394-32-1

5'-Fluoro-2'-hydroxyacetophenone

Cat. No. B1294895
M. Wt: 154.14 g/mol
InChI Key: KOFFXZYMDLWRHX-UHFFFAOYSA-N
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Patent
US06849629B2

Procedure details

Chloroacetic acid (99.3 mmol, 9.4 g) was added to a suspension of 5-fluoro-2-hydroxy acetophenone (33.1 mmol, 5.1 g) in water (60 mL) containing sodium hydroxide (165.4 mmol, 6.6 g) and the reaction mixture was refluxed for 3.5 hours. The reaction mixture was cooled to room temperature, poured into a separatory funnel and the oily liquid at the bottom of the funnel was discarded. The aqueous top layer was collected, cooled to 0° C. and acidified with conc. HCl. The white precipitate was collected, and air died. The dry solid was crystallized from toluene to obtain (2-acetyl-4-fluoro-phenoxy)-acetic acid, (57%, 4.3 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[CH3:6][C:7]([C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[OH:16])=[O:8].[OH-].[Na+]>O>[C:7]([C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[O:16][CH2:2][C:3]([OH:5])=[O:4])(=[O:8])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
5.1 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)F)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous top layer was collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
CUSTOM
Type
CUSTOM
Details
The dry solid was crystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OCC(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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